molecular formula C19H26N4O4S B1682436 Tozadenant CAS No. 870070-55-6

Tozadenant

Cat. No. B1682436
M. Wt: 406.5 g/mol
InChI Key: XNBRWUQWSKXMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tozadenant (also known as SYN115) is an oral, selective adenosine A2A receptor antagonist . It has been investigated for the basic science of Cocaine Dependence . In animal models of Parkinson’s disease, Tozadenant has shown potential to improve motor function .


Synthesis Analysis

A liquid chromatography-mass spectrometry-based bioanalytical method was qualified and applied for the quantitative analysis of Tozadenant in rat plasma . A good calibration curve was observed in the range from 1.01 to 2200 ng/mL for Tozadenant using a quadratic regression .


Molecular Structure Analysis

The molecular structure of Tozadenant is C19H26N4O4S with a molecular weight of 406.5 . It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring .


Chemical Reactions Analysis

In vitro and preclinical in vivo pharmacokinetic (PK) properties of Tozadenant were studied through developed bioanalytical methods . Human PK profiles were predicted using physiologically based pharmacokinetic (PBPK) modeling based on these values .


Physical And Chemical Properties Analysis

The physicochemical and ADME properties of Tozadenant, such as pKa, logP, permeability, solubility, and blood/plasma ratio, were predicted by the ADMET predictor module in GastroPlus™ based on the structure of Tozadenant .

Scientific Research Applications

Pharmacokinetics and Modeling

  • Quantitative Analysis in Rat Plasma and Human Pharmacokinetics Prediction: Tozadenant's pharmacokinetic properties were studied using a bioanalytical method based on liquid chromatography-mass spectrometry. This method allowed for the quantification of tozadenant in rat plasma and helped in predicting human pharmacokinetics through physiologically based pharmacokinetic (PBPK) modeling. The model, optimized with rat data, could reasonably predict tozadenant's pharmacokinetics in humans (Lee et al., 2019).

Clinical Trials for Parkinson's Disease

  • Phase 3 Study in Parkinson’s Disease Patients: A Phase 3 study, TOZ-PD, focused on the efficacy and safety of tozadenant in Parkinson’s disease (PD) patients experiencing motor fluctuations. The study involved a double-blind phase followed by an open-label phase, with primary endpoints including OFF time and secondary endpoints like ON time without troublesome dyskinesia (Kieburtz et al., 2018).
  • Phase 2b Randomized Trial: Another study assessed tozadenant as an adjunct to levodopa in PD patients with motor fluctuations. The trial concluded that tozadenant significantly reduced mean daily OFF-time, suggesting its efficacy in reducing motor symptoms in PD (Hauser et al., 2014).

Metabolism Studies

  • Metabolism and Excretion in Humans: A phase-I study focused on the human absorption, metabolism, and excretion of tozadenant, finding that it is primarily excreted in urine and feces in the form of metabolites (Mancel et al., 2017).

Combination Therapy in Animal Models

  • Effectiveness in MPTP-treated Marmosets: A study investigated a combination of tozadenant with another drug, Radiprodil, in a marmoset model of PD. The combination showed significant improvements in motor activity and disability, suggesting potential for combination therapy in PD treatment (Michel et al., 2017).

Imaging Studies

  • Adenosine 2A Receptor Occupancy in Nonhuman Primates: Research on adenosine 2A (A2A) receptor occupancy by tozadenant in rhesus monkeys found that tozadenant facilitates dopamine D2 receptor function, which is crucial for improving motor function in PD (Barret et al., 2014).

Safety And Hazards

Tozadenant’s clinical trial was discontinued due to serious adverse events . Several people living with Parkinson’s who participated in the Phase III trial for Tozadenant experienced agranulocytosis — a severe drop in the number of white blood cells which fight infection — leading to cases of sepsis and five fatalities .

properties

IUPAC Name

4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBRWUQWSKXMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tozadenant

CAS RN

870070-55-6
Record name Tozadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870070556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tozadenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOZADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K857J81I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-carbamic acid phenyl ester (3.2 g, 8.3 mmol) and N-ethyl-diisopropyl-amine (4.4 ml, 25 mmol) in trichloromethane (50 ml) is added a solution of 4-hydroxy-4-methyl-piperidine in trichloromethane (3 ml) and tetrahydrofurane (3 ml) and the resulting mixture heated to reflux for 1 h. The reaction mixture is then cooled to ambient temperature and extracted with saturated aqueous sodium carbonate (15 ml) and water (2×5 ml). Final drying with magnesium sulphate and evaporation of the solvent and recrystallization from ethanol afforded the title compound as white crystals (78% yield), mp 236° C. MS: m/e=407(M+H+).
Name
(4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-carbamic acid phenyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tozadenant
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tozadenant
Reactant of Route 3
Reactant of Route 3
Tozadenant
Reactant of Route 4
Reactant of Route 4
Tozadenant
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tozadenant
Reactant of Route 6
Reactant of Route 6
Tozadenant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.